
(Z)-3-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenoxy)-3-buten-2-one hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenoxy)-3-buten-2-one hydrobromide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as BAY 41-2272 and is a potent activator of the enzyme soluble guanylyl cyclase (sGC). In
Wirkmechanismus
The mechanism of action of (Z)-3-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenoxy)-3-buten-2-one hydrobromide involves the activation of sGC. This enzyme is activated by binding to nitric oxide (NO) or other nitrosylating agents, which leads to the production of cGMP. (Z)-3-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenoxy)-3-buten-2-one hydrobromide acts as a direct activator of sGC, bypassing the need for NO or other nitrosylating agents.
Biochemical and Physiological Effects:
The activation of sGC by (Z)-3-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenoxy)-3-buten-2-one hydrobromide has been shown to have various biochemical and physiological effects. These include vasodilation, inhibition of platelet aggregation, and relaxation of smooth muscle. In addition, (Z)-3-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenoxy)-3-buten-2-one hydrobromide has been shown to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (Z)-3-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenoxy)-3-buten-2-one hydrobromide in lab experiments is its ability to directly activate sGC, bypassing the need for NO or other nitrosylating agents. This makes it a useful tool for studying the role of cGMP in various physiological processes. However, one limitation of using (Z)-3-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenoxy)-3-buten-2-one hydrobromide is its potential for off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for the study of (Z)-3-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenoxy)-3-buten-2-one hydrobromide. One area of interest is the development of more selective sGC activators that can target specific isoforms of the enzyme. Another potential direction is the investigation of the use of (Z)-3-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenoxy)-3-buten-2-one hydrobromide in the treatment of various diseases, such as cardiovascular disease, neurodegenerative disorders, and cancer. Overall, (Z)-3-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenoxy)-3-buten-2-one hydrobromide is a promising compound that has the potential to advance our understanding of various physiological processes and to lead to the development of new therapies for a range of diseases.
Synthesemethoden
The synthesis of (Z)-3-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenoxy)-3-buten-2-one hydrobromide has been extensively studied in the literature. One of the most commonly used methods involves the reaction of 4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenol with (Z)-3-buten-2-one in the presence of hydrobromic acid. The resulting product is then purified by recrystallization to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
(Z)-3-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenoxy)-3-buten-2-one hydrobromide has been used in various scientific research studies due to its ability to activate sGC. This enzyme is involved in the production of cyclic guanosine monophosphate (cGMP), which plays a crucial role in regulating various physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmission.
Eigenschaften
CAS-Nummer |
106095-27-6 |
|---|---|
Produktname |
(Z)-3-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenoxy)-3-buten-2-one hydrobromide |
Molekularformel |
C17H26BrNO4 |
Molekulargewicht |
388.3 g/mol |
IUPAC-Name |
tert-butyl-[2-hydroxy-3-[4-(3-oxobut-1-en-2-yloxy)phenoxy]propyl]azanium;bromide |
InChI |
InChI=1S/C17H25NO4.BrH/c1-12(19)13(2)22-16-8-6-15(7-9-16)21-11-14(20)10-18-17(3,4)5;/h6-9,14,18,20H,2,10-11H2,1,3-5H3;1H |
InChI-Schlüssel |
AOOFTCZBYGSNOW-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=C)OC1=CC=C(C=C1)OCC(C[NH2+]C(C)(C)C)O.[Br-] |
Kanonische SMILES |
CC(=O)C(=C)OC1=CC=C(C=C1)OCC(C[NH2+]C(C)(C)C)O.[Br-] |
Synonyme |
3-BUTEN-2-ONE, 3-(4-(3-((1,1-DIMETHYLETHYL)AMINO)-2-HYDROXYPROPOXY)PHE NOXY)-, HY |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



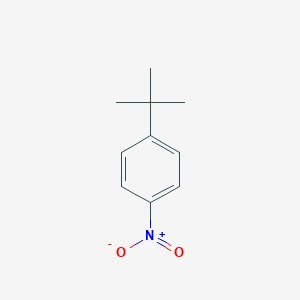


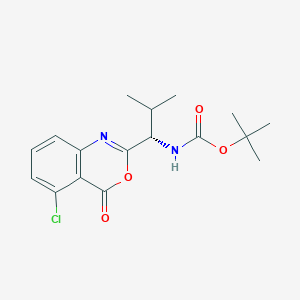

![N-[4-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B34593.png)


![[(4-Chlorophenyl)-cyanomethyl] benzoate](/img/structure/B34599.png)

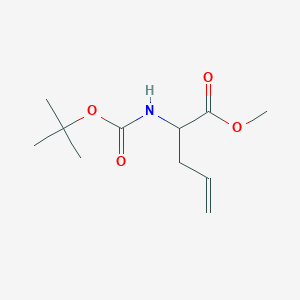
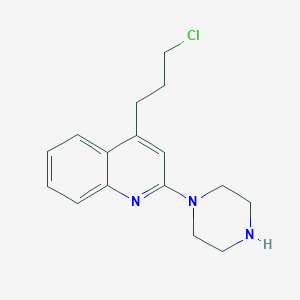
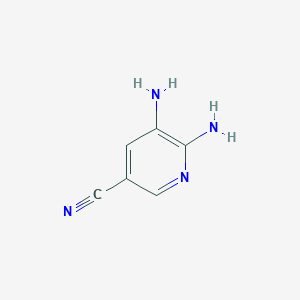
![1-[2-(4-fluorophenyl)ethyl]-4-(1H-imidazol-5-yl)piperidine](/img/structure/B34608.png)